Methyl (6-undecyloxan-2-yl)acetate

Description

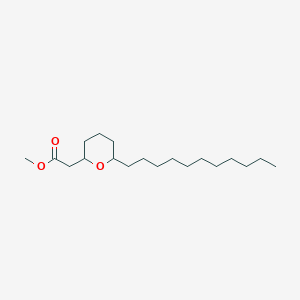

Methyl (6-undecyloxan-2-yl)acetate is a methyl ester derivative featuring a substituted oxane (tetrahydropyran) ring with an undecyloxy (C11H23O) group at the 6-position.

Properties

CAS No. |

62136-70-3 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 2-(6-undecyloxan-2-yl)acetate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(22-17)16-19(20)21-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

JNEPIYFXDOOPQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(O1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (6-undecyloxan-2-yl)acetate can be synthesized through the esterification reaction between 6-undecyloxan-2-ylacetic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-undecyloxan-2-yl)acetate, like other esters, undergoes several types of chemical reactions:

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding the corresponding carboxylic acid and alcohol.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used to facilitate the reaction.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

Major Products Formed

Hydrolysis: 6-undecyloxan-2-ylacetic acid and methanol.

Transesterification: A different ester and methanol.

Reduction: 6-undecyloxan-2-ylmethanol.

Scientific Research Applications

Methyl (6-undecyloxan-2-yl)acetate has various applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of methyl (6-undecyloxan-2-yl)acetate involves its hydrolysis to release 6-undecyloxan-2-ylacetic acid and methanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This process is crucial in biological systems where esters serve as prodrugs or intermediates in metabolic pathways .

Comparison with Similar Compounds

Methyl Esters with Substituted Oxane Rings

Methyl 2-(...6-methyloxan-2-yl)acetate (C22H26O8, MW: 418.44 g/mol):

This natural product derivative contains a 6-methyloxane ring and dihydroxy-phenyl groups. Its polar substituents contrast with the hydrophobic undecyloxy chain in the target compound, suggesting divergent applications (e.g., natural product isolation vs. lipid-soluble formulations) .- Hexadecyl-2-(acetylamino)-2-deoxy-3,4,6-triacetate (C32H53NO9): A hexadecyl-substituted glucopyranoside with acetylated hydroxyl groups. While both compounds have long alkyl chains, the glucopyranose core and acetylated groups impart distinct solubility and biochemical utility compared to the oxane-based target compound .

Methyl Esters with Aromatic Heterocycles

- Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate (C12H12ClNO2, MW: 237.68 g/mol): An indole derivative with a chlorine substituent. The aromatic indole core enhances stability and electronic properties, making it suitable for pharmaceutical intermediates, whereas the target compound’s aliphatic oxane ring may favor industrial applications .

- Methyl 2-(6-methylpyridin-2-yl)acetate (C9H11NO2, MW: 165.19 g/mol): A pyridine-based ester with a methyl group. The pyridine ring’s aromaticity and smaller substituents result in lower molecular weight and higher polarity compared to the target compound’s hydrophobic undecyloxy chain .

Methyl Esters with Agricultural and Industrial Relevance

- Metsulfuron methyl ester (C14H15N5O6S): A sulfonylurea herbicide with a triazine ring.

- Methyl acetate (C3H6O2, MW: 74.08 g/mol): A simple ester used as a solvent in paints and coatings.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.